2,7-Dibromo-3,6-dimethoxynaphthalene CAS number
2,7-Dibromo-3,6-dimethoxynaphthalene CAS number
An In-depth Technical Guide to 2,7-Dibromo-3,6-dimethoxynaphthalene
Prepared by the Senior Application Scientist
This document provides a comprehensive technical overview of 2,7-Dibromo-3,6-dimethoxynaphthalene, a halogenated aromatic compound with significant potential as a building block in advanced organic synthesis. It is intended for researchers, chemists, and professionals in the fields of drug discovery, materials science, and chemical development.
Section 1: Core Compound Identification
2,7-Dibromo-3,6-dimethoxynaphthalene is a symmetrically substituted naphthalene derivative. The presence of two bromine atoms and two methoxy groups on the naphthalene core makes it a versatile intermediate for constructing more complex molecular architectures. The Chemical Abstracts Service (CAS) has assigned the following registry number to this compound.
This unique identifier is crucial for unambiguous identification in databases, publications, and regulatory documents.
| Identifier Type | Value | Source |
| IUPAC Name | 2,7-dibromo-3,6-dimethoxynaphthalene | PubChem[1] |
| Molecular Formula | C₁₂H₁₀Br₂O₂ | PubChem[1] |
| SMILES | COC1=CC2=CC(=C(C=C2C=C1Br)Br)OC | PubChem[1] |
| InChI | InChI=1S/C12H10Br2O2/c1-15-11-5-8-6-12(16-2)10(14)4-7(8)3-9(11)13/h3-6H,1-2H3 | PubChem[1] |
| InChIKey | IXKYNFRCDWZQOX-UHFFFAOYSA-N | PubChem[1] |
Section 2: Physicochemical and Computed Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its appropriate handling procedures. The data below are computed properties that provide valuable insights for experimental design.
| Property | Value | Source |
| Molecular Weight | 346.01 g/mol | PubChem[1] |
| Monoisotopic Mass | 343.90475 Da | PubChem[1] |
| Topological Polar Surface Area | 18.5 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Section 3: Synthesis and Mechanistic Considerations
A robust and reproducible synthetic route is paramount for the utilization of any chemical intermediate. The synthesis of 2,7-Dibromo-3,6-dimethoxynaphthalene can be logically achieved via the direct electrophilic bromination of its precursor, 2,7-dimethoxynaphthalene (CAS: 3469-26-9)[3].
Causality and Strategic Rationale
The choice of this synthetic strategy is governed by fundamental principles of electrophilic aromatic substitution. The two methoxy (-OCH₃) groups on the naphthalene ring are potent activating groups. They are ortho-, para-directing, meaning they donate electron density to the aromatic system, primarily at the positions ortho and para to themselves, making these sites highly susceptible to electrophilic attack.
In the case of 2,7-dimethoxynaphthalene, the positions ortho to the methoxy groups are C1, C3, C6, and C8. The C3 and C6 positions are the most electronically activated and sterically accessible sites for substitution, leading to the desired 2,7-Dibromo-3,6-dimethoxynaphthalene isomer as the major product under controlled conditions.
Detailed Experimental Protocol
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.
Objective: To synthesize 2,7-Dibromo-3,6-dimethoxynaphthalene via electrophilic bromination.
Materials:
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2,7-Dimethoxynaphthalene (CAS: 3469-26-9)[3]
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N-Bromosuccinimide (NBS)
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N,N-Dimethylformamide (DMF), anhydrous
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Deionized water
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Ethyl acetate
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Hexanes
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,7-dimethoxynaphthalene (1.0 eq) in anhydrous DMF.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The use of NBS provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions compared to using elemental bromine (Br₂).
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Workup and Quenching: Upon completion, pour the reaction mixture into a beaker containing an equal volume of deionized water. This will precipitate the crude product.
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Neutralization and Extraction: Add saturated NaHCO₃ solution to neutralize any acidic byproducts. Extract the aqueous mixture three times with ethyl acetate. The organic layers are combined.
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Washing: Wash the combined organic layers sequentially with saturated Na₂S₂O₃ solution (to quench any unreacted bromine species), deionized water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid is purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel to yield 2,7-Dibromo-3,6-dimethoxynaphthalene as a pure solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2,7-Dibromo-3,6-dimethoxynaphthalene.
Section 4: Spectroscopic Characterization
Structural elucidation and purity assessment rely on modern spectroscopic techniques. For 2,7-Dibromo-3,6-dimethoxynaphthalene, NMR spectroscopy is particularly informative.
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¹H NMR: Due to the C₂ symmetry of the molecule, the proton NMR spectrum is expected to be simple.
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A singlet for the two equivalent methoxy groups (-OCH₃) around δ 3.9-4.1 ppm.
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A singlet for the two equivalent aromatic protons at C4 and C5.
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A singlet for the two equivalent aromatic protons at C1 and C8.
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¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry.
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A signal for the methoxy carbons.
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Six distinct signals for the naphthalene core carbons, including two signals for the bromine-bearing carbons (C2, C7), which will show reduced intensity.
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Section 5: Applications in Research and Drug Development
The true value of 2,7-Dibromo-3,6-dimethoxynaphthalene lies in its potential as a versatile synthetic intermediate. While it is sold for research purposes, including proteomics research, its primary utility is derived from the reactivity of its carbon-bromine bonds[2].
A Scaffold for Cross-Coupling Reactions
The two bromine atoms serve as handles for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the programmed introduction of diverse functional groups, making it an ideal scaffold for building libraries of complex molecules in drug discovery programs[4].
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Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation in medicinal chemistry.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for creating rigid molecular linkers.
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Heck Coupling: Reaction with alkenes to introduce vinyl groups.
These transformations enable the synthesis of novel ligands, molecular probes, and advanced materials for organic electronics.
Role as a Versatile Building Block
Caption: Potential synthetic pathways using the target compound.
Section 6: Safety and Handling
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H315: Causes skin irritation[3]
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H319: Causes serious eye irritation[3]
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H335: May cause respiratory irritation[3]
Prudent Laboratory Practice: It is imperative to assume that the brominated derivative is also an irritant and potentially more hazardous. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including:
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Safety goggles or a face shield
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Impervious gloves (e.g., nitrile)
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A laboratory coat
All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77021, 2,7-Dimethoxynaphthalene. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 640259, 2,7-Dibromo-3,6-dimethoxynaphthalene. Retrieved from [Link].
- Google Patents. (2021). CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.
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Nakaema, J., et al. (2008). Crystal structure of 1,8-dibenzoyl-2,7-dimethoxynaphthalene. IUCr Journals. Retrieved from [Link].
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ResearchGate. (2025). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Retrieved from [Link].
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Drug Discovery Chemistry. (2025). Conference Brochure. Retrieved from [Link].
